molecular formula C16H15NO3 B318048 2-(Acetylamino)phenyl 3-methylbenzoate

2-(Acetylamino)phenyl 3-methylbenzoate

Cat. No.: B318048
M. Wt: 269.29 g/mol
InChI Key: JSTBGCMDAJRCFY-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 3-methylbenzoate is a synthetic organic compound with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.30 g/mol . It is characterized as a benzoate ester featuring both amide and aromatic rings, resulting in a calculated logP of 3.25 and a polar surface area of 55.4 Ų . As a chemical building block, its structure is related to other phenyl ester compounds that are of interest in medicinal chemistry research. For instance, certain phenyl-acetylamino-phenyl ester compounds have been investigated in patent research for potential therapeutic applications, indicating the relevance of this chemical scaffold in early-stage drug discovery . Researchers can utilize this product as a starting material or intermediate in the synthesis of more complex molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(2-acetamidophenyl) 3-methylbenzoate

InChI

InChI=1S/C16H15NO3/c1-11-6-5-7-13(10-11)16(19)20-15-9-4-3-8-14(15)17-12(2)18/h3-10H,1-2H3,(H,17,18)

InChI Key

JSTBGCMDAJRCFY-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2NC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2NC(=O)C

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Acetylamino)phenyl 3-methylbenzoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification between 2-(acetylamino)phenol and 3-methylbenzoyl chloride. Key steps include:

  • Acylation : Use a base (e.g., pyridine) to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the acyl chloride .
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires monitoring temperature (0–5°C to minimize side reactions) .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Methodology :

  • ¹H NMR : The acetyl group (-NHCOCH₃) appears as a singlet at δ 2.1–2.3 ppm. The ester carbonyl (C=O) resonates at δ 167–170 ppm in ¹³C NMR. Aromatic protons from the 3-methylbenzoate moiety show splitting patterns indicative of substitution (e.g., para-methyl groups cause distinct coupling) .
  • IR : Confirm ester formation with a C=O stretch at ~1740 cm⁻¹ and amide N-H stretch at ~3300 cm⁻¹ .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the compound’s geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMOs), electrostatic potential surfaces, and thermodynamic stability. Compare with experimental data (e.g., XRD from analogous compounds) to validate accuracy .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase). Dock the compound into active sites, prioritizing hydrogen bonds between the acetyl group and catalytic residues (e.g., Arg120 in COX-2) .

Q. How do structural modifications (e.g., replacing 3-methyl with electron-withdrawing groups) affect the compound’s reactivity or bioactivity?

  • Methodology :

  • Comparative Synthesis : Synthesize analogs (e.g., 3-nitro, 3-fluoro) and compare reaction kinetics via HPLC. Electron-withdrawing groups may reduce ester hydrolysis rates due to decreased electrophilicity at the carbonyl .
  • Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ against serine proteases). Use QSAR models to correlate substituent Hammett parameters (σ) with activity .

Q. What experimental and computational approaches resolve contradictions in reported spectral data for structurally similar esters?

  • Methodology :

  • Data Reconciliation : Cross-validate NMR shifts with databases (e.g., PubChem ) and literature on analogs (e.g., 4-(acetylamino)phenyl 3-methoxybenzoate ).
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, comparing bond lengths/angles with DFT-optimized geometries .

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